molecular formula C17H17N3O2S B2773412 2-(1-methyl-1H-indol-3-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one CAS No. 1705979-27-6

2-(1-methyl-1H-indol-3-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one

Cat. No.: B2773412
CAS No.: 1705979-27-6
M. Wt: 327.4
InChI Key: VUONLDNALLGADE-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one is a synthetic organic compound that features an indole ring, a thiazole ring, and an azetidine ring. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-19-9-12(14-4-2-3-5-15(14)19)8-16(21)20-10-13(11-20)22-17-18-6-7-23-17/h2-7,9,13H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUONLDNALLGADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Thiazole Ring Formation: The thiazole ring can be introduced via Hantzsch thiazole synthesis.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the indole, thiazole, and azetidine rings under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-indol-3-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one: can be compared with other compounds featuring indole, thiazole, and azetidine rings.

    Indole Derivatives: Compounds like tryptophan, serotonin.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1), sulfathiazole.

    Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural motifs, which might confer unique biological or chemical properties not found in other similar compounds.

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one is a synthetic derivative that combines the structural features of indole and thiazole, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C14H16N2O2SC_{14}H_{16}N_2O_2S, with a molecular weight of approximately 286.35 g/mol. The presence of the indole and thiazole moieties suggests potential interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Research indicates that compounds with indole and thiazole structures exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown cytotoxicity against various cancer cell lines. A study reported that certain indole-thiazole derivatives inhibited the growth of HCT-116 colorectal cancer cells at low micromolar concentrations, demonstrating an IC50 value ranging from 0.64 to 1.70 μM .

Table 1: Cytotoxicity of Indole-Thiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT-1160.64Induction of apoptosis
Compound BHCT-1161.70Autophagic cell death

Antimicrobial Activity

The compound's thiazole component suggests potential antimicrobial activity. Thiazoles are known for their efficacy against a range of pathogens. A literature review highlighted that similar compounds exhibited antibacterial properties against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition .

Table 2: Antimicrobial Activity Against S. aureus

CompoundStrainMIC (μg/mL)Activity Description
Compound CS. aureus64Significant reduction in bacterial viability

Neuroprotective Effects

Indoles are also recognized for their neuroprotective effects. In various studies, compounds containing indole structures have been shown to protect neuronal cells from oxidative stress-induced damage. This is crucial in neurodegenerative diseases where oxidative stress plays a significant role.

The biological activity of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been observed to trigger apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It can cause cell cycle arrest at the G1 phase, inhibiting proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties associated with indoles may help in reducing ROS levels in neuronal cells.

Study on Colorectal Cancer Cells

In a controlled study, derivatives similar to this compound were tested on HCT-116 cells. The results indicated that at concentrations below 20 μM, these compounds not only inhibited cell proliferation but also induced morphological changes indicative of autophagy and apoptosis .

Study on Antimicrobial Efficacy

A recent study evaluated the antibacterial effects of several thiazole derivatives against clinical strains of S. aureus. The findings concluded that certain derivatives exhibited potent antibacterial activity, suggesting that modifications to the thiazole ring could enhance efficacy .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1-methyl-1H-indol-3-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one, and what are the key optimization parameters?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Cyclization of azetidine intermediates with thiazole-oxygen moieties under reflux conditions (ethanol as solvent, 70–80°C) .
  • Coupling reactions between indole derivatives and activated azetidine-thiazole intermediates using catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    Key parameters :
  • Solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution) .
  • Temperature control (reflux for cyclization; room temperature for coupling to avoid side reactions) .
  • Catalyst loading (5–10 mol% for Pd-based catalysts to balance yield and cost) .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify indole, azetidine, and thiazole proton environments. For example, the indole NH proton typically appears at δ 10–12 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₁₈N₃O₂S requires m/z 340.1121) .
  • X-ray Crystallography : Resolves stereochemistry of the azetidine ring and thiazole-oxy linkage .
  • HPLC-PDA : Ensures >95% purity by detecting UV-active impurities (λ = 254 nm) .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield while minimizing byproducts?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours for cyclization) and improves yield by 15–20% .
  • Solvent screening : Replace ethanol with acetonitrile for azetidine-thiazole coupling to reduce hydrolysis .
  • Additive use : Add molecular sieves (3Å) to absorb water during coupling reactions, minimizing unwanted hydrolysis .
  • Real-time monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

Methodological Answer:

  • Validate assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and ATP levels in kinase inhibition assays .
  • Check compound stability : Use LC-MS to confirm integrity during biological testing (degradation products may skew results) .
  • Control for off-target effects : Perform counter-screening against unrelated enzymes (e.g., PKA for a PKC inhibitor study) .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀ values relative to reference inhibitors) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the indole-thiazole-azetidine scaffold?

Methodological Answer:

  • Substituent variation : Synthesize derivatives with methyl, chloro, or methoxy groups at indole C5/C6 positions to assess steric/electronic effects on binding .
  • Scaffold hopping : Replace azetidine with pyrrolidine or piperidine to evaluate ring size impact on target affinity .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical hydrogen bonds between the thiazole oxygen and kinase hinge regions .
  • Bioisosteric replacement : Substitute thiazole with oxadiazole to test metabolic stability .

Advanced: How can computational modeling guide the design of derivatives with improved target specificity?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict binding stability over 100 ns trajectories (e.g., analyze RMSD fluctuations in kinase-ligand complexes) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition risks .
  • Crystallographic validation : Co-crystallize derivatives with the target protein (e.g., PDB ID 7XYZ) to verify predicted binding poses .

Advanced: What experimental approaches address stability challenges during synthesis and storage?

Methodological Answer:

  • Light sensitivity : Store compounds in amber vials under nitrogen to prevent photodegradation of the thiazole ring .
  • Moisture control : Use anhydrous solvents and glovebox techniques for moisture-sensitive steps (e.g., azetidine ring closure) .
  • Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C suggests room-temperature stability) .
  • Lyophilization : For long-term storage, lyophilize in the presence of trehalose (5% w/v) to prevent aggregation .

Advanced: How can researchers evaluate synergistic effects when combining this compound with other therapeutic agents?

Methodological Answer:

  • Combination index (CI) : Use the Chou-Talalay method (CalcuSyn software) to quantify synergy (CI < 1) in cancer cell lines .
  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways co-regulated with standard chemotherapeutics (e.g., paclitaxel) .
  • Pharmacokinetic synergy : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to assess AUC improvements .
  • 3D tumor spheroid models : Test penetration and efficacy in collagen-embedded spheroids to mimic in vivo microenvironments .

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